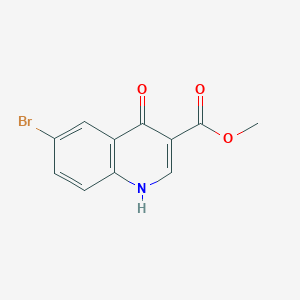

6-Bromo-4-hydroxy-quinoline-3-carboxylic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

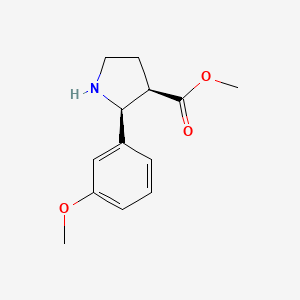

“6-Bromo-4-hydroxy-quinoline-3-carboxylic acid methyl ester” is a chemical compound with the IUPAC name “methyl 6-bromo-4-hydroxy-3-quinolinecarboxylate”. It has been studied as a novel influenza endonuclease inhibitor and also functions as high-affinity ligands at the benzodiazepine site of brain GABAA receptors .

Molecular Structure Analysis

The molecular structure of “6-Bromo-4-hydroxy-quinoline-3-carboxylic acid methyl ester” is represented by the formula C11H8BrNO3. The InChI code for this compound is 1S/C11H8BrNO3/c1-16-11(15)8-5-13-9-3-2-6(12)4-7(9)10(8)14/h2-5H,1H3,(H,13,14) .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-4-hydroxy-quinoline-3-carboxylic acid methyl ester” include a molecular weight of 282.09 . The compound is a solid at room temperature .Scientific Research Applications

Synthesis of Indole Derivatives

Indole structures are prevalent in natural products and pharmaceuticals, playing a crucial role in cell biology. The compound can be utilized in the synthesis of indole derivatives, which are significant for their biological activities. These derivatives have been studied for their potential in treating cancer, microbial infections, and various disorders .

Quinoline Derivatives in Medicinal Chemistry

Quinoline and its derivatives are foundational in medicinal chemistry due to their broad spectrum of biological activities. The compound serves as a key precursor in synthesizing quinoline derivatives that exhibit anticancer, antioxidant, anti-inflammatory, and antimalarial properties, among others .

Development of PDE10A Inhibitors

Phosphodiesterase 10A (PDE10A) inhibitors are emerging as significant therapeutic agents for various neurological disorders. The compound can be used to create aryl/heteroaryl-quinolino-pyrazoles, which are important intermediates in developing PDE10A inhibitors .

Anti-Inflammatory Agents

Specific quinoline derivatives have shown strong anti-inflammatory activity. The compound can be synthesized into derivatives that may be used in models to study and treat inflammation, such as in adjuvant arthritis rat models .

Catalytic Protodeboronation

In synthetic organic chemistry, the compound can be involved in catalytic protodeboronation reactions. These reactions are crucial for creating complex molecules, particularly in the pharmaceutical industry, where precision and efficiency are paramount .

Green Chemistry Applications

The compound’s derivatives can be synthesized using green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances. This approach is increasingly important in the context of sustainable development and environmental protection .

Antituberculosis Activity

Quinoline derivatives, synthesized from the compound, have been identified with antituberculosis activity. This is particularly relevant given the global health challenge posed by tuberculosis and the need for new therapeutic agents .

Antiviral Research

With the ongoing need for antiviral agents, especially in the wake of pandemics, the compound’s derivatives have been explored for their anti-SARS-CoV-2 activities. This highlights the compound’s potential role in the development of new antiviral drugs .

Future Directions

The future directions for “6-Bromo-4-hydroxy-quinoline-3-carboxylic acid methyl ester” could involve further studies on its potential as an influenza endonuclease inhibitor and its function as high-affinity ligands at the benzodiazepine site of brain GABAA receptors . More research is also needed to understand its synthesis, chemical reactions, mechanism of action, and safety profile .

properties

IUPAC Name |

methyl 6-bromo-4-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-16-11(15)8-5-13-9-3-2-6(12)4-7(9)10(8)14/h2-5H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTSLYINOPYVFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-hydroxy-quinoline-3-carboxylic acid methyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2764683.png)

![(3-Cyano-4-fluorophenyl)-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]cyanamide](/img/structure/B2764687.png)

![2-Amino-4,5,6,7-tetrahydro-4,7-methanobenzo[b]thiophene-3-carbonitrile](/img/structure/B2764688.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2764693.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methylnicotinamide](/img/structure/B2764695.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(p-tolyloxy)acetamide](/img/structure/B2764699.png)

![3-[(3-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2764701.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2764702.png)